molecular formula C13H23NO4 B13326163 1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B13326163
M. Wt: 257.33 g/mol
InChI Key: IQWOMDHVSKITEF-VHSXEESVSA-N
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Description

1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with tert-butyl, ethyl, and methyl groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl and ethyl substituents. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often leading to the formation of more reactive intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further synthetic applications .

Scientific Research Applications

1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl) 2-ethyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
  • 1-(tert-Butyl) 2-ethyl (2R,3S)-3-aminopyrrolidine-1,2-dicarboxylate

Uniqueness

1-(tert-Butyl) 2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and ethyl groups. These features confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H23NO4/c1-6-17-11(15)10-9(2)7-8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1

InChI Key

IQWOMDHVSKITEF-VHSXEESVSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)C

Canonical SMILES

CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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